6-tert-Butyl-2,3-naphthalenedicarbonitrile
Overview
Description
6-tert-Butyl-2,3-naphthalenedicarbonitrile, also known as BRD9876, is an organic compound . It is a member of naphthalenes . The compound has been used for the preparation of tetra-t-butyl silicon naphthalocyanine bisoleate (SiNcBOA) suitable for LDL reconstitution .
Synthesis Analysis
The synthesis of 6-tert-Butyl-2,3-naphthalenedicarbonitrile can be achieved from Benzene,1-ethyl-4-[(4-methylphenyl)sulfonyl]- and Fumaronitrile .Molecular Structure Analysis
The linear formula of 6-tert-Butyl-2,3-naphthalenedicarbonitrile is (CH3)3CC10H5(CN)2 . Its molecular weight is 234.30 g/mol .Chemical Reactions Analysis
6-tert-Butyl-2,3-naphthalenedicarbonitrile has been found to inhibit the kinesin spindle protein Eg5 . It arrests Eg5-mediated microtubule gliding and inhibits Eg5 ATPase activity in the presence of microtubules, in cell-free assays .Physical And Chemical Properties Analysis
The compound is a powder, crystals or chunks . Its melting point is approximately 185-189 °C (lit.) . The XLogP3-AA value is 4.3 .Scientific Research Applications
1. Hematology Stains
- Application Summary: 6-tert-Butyl-2,3-naphthalenedicarbonitrile is used in hematology for staining purposes .
2. Multiple Myeloma Research
- Application Summary: 6-tert-Butyl-2,3-naphthalenedicarbonitrile, also known as BRD9876, is used in multiple myeloma (MM) research . It is a “rigor” inhibitor that locks kinesin-5 (Eg5) in a state with enhanced microtubules (MTs) binding, leading to bundling and stabilization of MTs .
- Methods of Application: BRD9876 interacts with the tyrosine 104 residue that is part of the α4-α6 allosteric binding pocket . It specifically targets microtubule-bound Eg5 .
- Results or Outcomes: BRD9876 selectively inhibits myeloma over CD34 cells . It has been shown to cause rapid arrest of cells at the G2/M phase starting as early as 2 hours of treatment in MM1S cells . It exhibits approximately 3-fold selectivity for MM1S myeloma cells (IC50=3.1 μM) over CD34+ derived hematopoietic cells (IC50=9.1 μM) .
3. LDL Reconstitution
- Application Summary: 6-tert-Butyl-2,3-naphthalenedicarbonitrile has been used for the preparation of tetra-t-butyl silicon naphthalocyanine bisoleate (SiNcBOA) suitable for LDL (Low-Density Lipoprotein) reconstitution .
4. Preparation of Tetra-t-butyl Silicon Naphthalocyanine Bisoleate
Safety And Hazards
properties
IUPAC Name |
6-tert-butylnaphthalene-2,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-16(2,3)15-5-4-11-6-13(9-17)14(10-18)7-12(11)8-15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKILROQBJOOZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C(C=C2C=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346521 | |
Record name | 6-tert-Butyl-2,3-naphthalenedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butyl-2,3-naphthalenedicarbonitrile | |
CAS RN |
32703-82-5 | |
Record name | 6-(1,1-Dimethylethyl)-2,3-naphthalenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32703-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-tert-Butyl-2,3-naphthalenedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-tert-Butyl-2,3-naphthalenedicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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